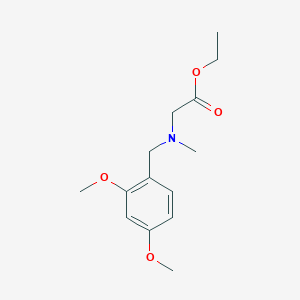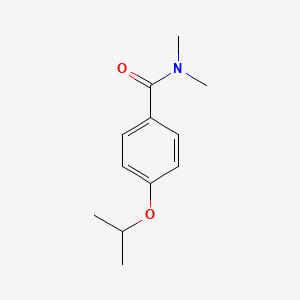
ethyl N-(2,4-dimethoxybenzyl)-N-methylglycinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl N-(2,4-dimethoxybenzyl)-N-methylglycinate, also known as DMG, is a chemical compound that has gained significant attention in the field of scientific research. DMG is a derivative of glycine and is widely used in the synthesis of various compounds.
Mecanismo De Acción
Ethyl N-(2,4-dimethoxybenzyl)-N-methylglycinate exerts its effects through various mechanisms. It has been shown to inhibit the activation of nuclear factor kappa B (NF-κB), a transcription factor that regulates the expression of pro-inflammatory cytokines. This compound also activates the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is involved in the regulation of antioxidant genes. This results in the upregulation of antioxidant enzymes such as superoxide dismutase (SOD) and glutathione peroxidase (GPx), which protect against oxidative stress.
Biochemical and Physiological Effects
This compound has been found to have various biochemical and physiological effects. It has been shown to reduce the levels of inflammatory markers such as interleukin-6 (IL-6) and tumor necrosis factor alpha (TNF-α). This compound has also been found to increase the levels of antioxidant enzymes such as SOD and GPx. Furthermore, this compound has been shown to improve cognitive function and reduce oxidative stress in animal models of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Ethyl N-(2,4-dimethoxybenzyl)-N-methylglycinate has several advantages for lab experiments. It is readily available and can be synthesized in high yields. This compound is also stable and can be stored for long periods without degradation. However, this compound has some limitations. It is relatively expensive compared to other compounds and may not be suitable for large-scale experiments.
Direcciones Futuras
For research could include investigating the effects of ethyl N-(2,4-dimethoxybenzyl)-N-methylglycinate on other diseases such as cancer and diabetes. Additionally, the development of novel this compound derivatives with improved properties could enhance its therapeutic potential.
Métodos De Síntesis
Ethyl N-(2,4-dimethoxybenzyl)-N-methylglycinate can be synthesized through the reaction of glycine with 2,4-dimethoxybenzaldehyde and ethyl chloroformate. The reaction is carried out in the presence of a base such as sodium hydroxide, which helps in the formation of the final product. The yield of this compound obtained through this method is high, making it a popular method for its synthesis.
Aplicaciones Científicas De Investigación
Ethyl N-(2,4-dimethoxybenzyl)-N-methylglycinate has been extensively studied for its potential therapeutic applications. It has been found to possess anti-inflammatory, antioxidant, and neuroprotective properties. This compound has been shown to reduce the production of pro-inflammatory cytokines, which are involved in the pathogenesis of various diseases. It has also been found to scavenge free radicals, which can cause cellular damage and contribute to the development of diseases such as cancer and neurodegenerative disorders.
Propiedades
IUPAC Name |
ethyl 2-[(2,4-dimethoxyphenyl)methyl-methylamino]acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO4/c1-5-19-14(16)10-15(2)9-11-6-7-12(17-3)8-13(11)18-4/h6-8H,5,9-10H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLQCJTVTRRPKKZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN(C)CC1=C(C=C(C=C1)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

amino]methyl}-4-nitrophenol](/img/structure/B5858433.png)

![N-(3-fluorophenyl)-2-[(1-methyl-1H-imidazol-2-yl)thio]acetamide](/img/structure/B5858450.png)

![methyl 3-{[(4-ethoxyphenyl)sulfonyl]amino}-2-methylbenzoate](/img/structure/B5858459.png)
![4-[(1,3-benzothiazol-2-ylthio)methyl]-5-methylthiophene-2-carbaldehyde semicarbazone](/img/structure/B5858467.png)

![1-(3-chlorophenyl)-2,5-dioxo-3-pyrrolidinyl 2-[1-(4-chlorophenyl)ethylidene]hydrazinecarbimidothioate](/img/structure/B5858508.png)
![4-chloro-N-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]-N-(2-phenylethyl)benzenesulfonamide](/img/structure/B5858512.png)

![2-cyano-3-[5-(4-methoxy-2-nitrophenyl)-2-furyl]acrylamide](/img/structure/B5858520.png)


![3-[({[(2-phenyl-4-quinolinyl)carbonyl]amino}carbonothioyl)amino]benzoic acid](/img/structure/B5858537.png)